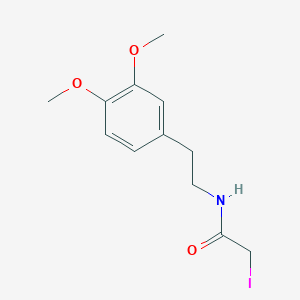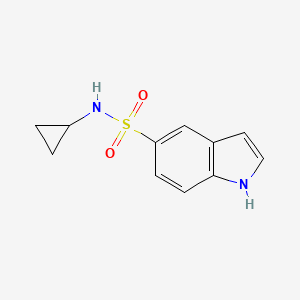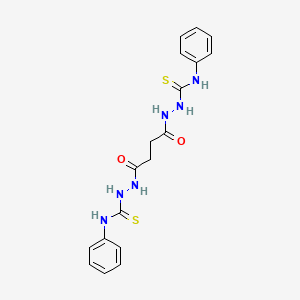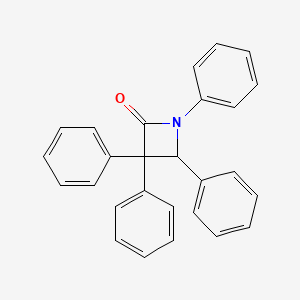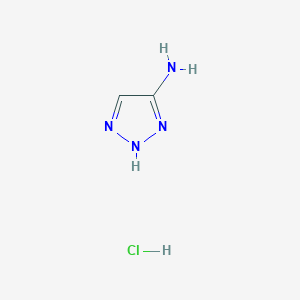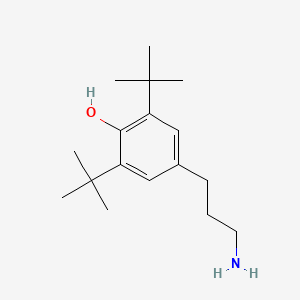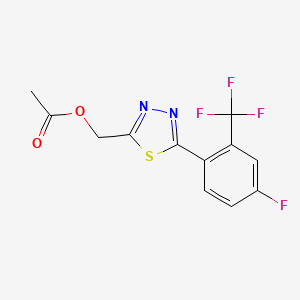![molecular formula C14H13BF2O3 B3060245 [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid CAS No. 2096331-91-6](/img/structure/B3060245.png)
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid
Descripción general
Descripción
“[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid” is a chemical compound with the CAS Number: 2096331-91-6 . It has a molecular weight of 278.06 . The compound is solid in its physical form .
Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common application for organoboron reagents like this one . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
“[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid” is a solid . It has a molecular weight of 278.06 . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The key to SM coupling lies in the use of organoboron reagents, which readily transmetalate with palladium(II) complexes .
Applications:Protodeboronation Strategies
Overview: Protodeboronation involves the removal of a boron group from an organoboron compound. Researchers have explored various strategies to achieve this transformation.
Applications:- Less Nucleophilic Lithium Reagents : The less nucleophilic (3,5-bis(trifluoromethyl)phenyl)lithium has been used to prevent aryl addition to lactam moieties during protodeboronation, leading to the synthesis of complex molecules such as indolizidines .
Drug Design and Delivery
Overview: Boronic acids and their esters are promising compounds for drug design and delivery. They can act as boron carriers suitable for neutron capture therapy.
Applications:Safety and Hazards
Mecanismo De Acción
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
The mode of action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid is likely to involve the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many biochemical pathways, particularly in the synthesis of biologically active compounds . The specific pathways affected by [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid would depend on the other reactants and conditions present in the system .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid would depend on the specific biochemical pathway in which it is involved . In the context of the Suzuki-Miyaura cross-coupling reaction, it would contribute to the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of [3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid can be influenced by various environmental factors. These include the presence of other reactants, the pH of the environment, temperature, and the presence of a suitable catalyst . It’s also worth noting that boronic acids are generally stable and environmentally benign .
Propiedades
IUPAC Name |
(2,4-difluoro-5-methyl-3-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BF2O3/c1-9-7-11(15(18)19)13(17)14(12(9)16)20-8-10-5-3-2-4-6-10/h2-7,18-19H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFYAXLMLBYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)OCC2=CC=CC=C2)F)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901171065 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid | |
CAS RN |
2096331-91-6 | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2,4-difluoro-5-methyl-3-(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901171065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-benzyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B3060162.png)
![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)
